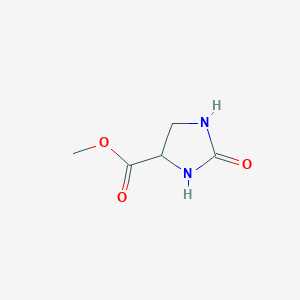

Methyl 2-oxoimidazolidine-4-carboxylate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl 2-oxoimidazolidine-4-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N2O3/c1-10-4(8)3-2-6-5(9)7-3/h3H,2H2,1H3,(H2,6,7,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYARMGVFGYGGSF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CNC(=O)N1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

144.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1314902-39-0 | |

| Record name | methyl 2-oxoimidazolidine-4-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of 2-Oxoimidazolidine Derivatives

Introduction: The 2-Oxoimidazolidine Scaffold - A Privileged Structure in Medicinal Chemistry

The 2-oxoimidazolidine ring, a five-membered heterocyclic motif, represents a "privileged scaffold" in modern medicinal chemistry. This designation is reserved for molecular frameworks that are capable of binding to multiple, unrelated biological targets, thereby exhibiting a broad spectrum of pharmacological activities.[1][2] The structural rigidity of the cyclic urea core, combined with the synthetic tractability allowing for diverse substitutions at the N1, N3, C4, and C5 positions, makes it an ideal template for the design of novel therapeutics.

Derivatives of 2-oxoimidazolidine have demonstrated a remarkable range of biological effects, including but not limited to enzyme inhibition, anticancer activity, receptor modulation, and antimicrobial effects.[3][4] This guide will provide an in-depth technical exploration of the core mechanisms of action of these versatile compounds, intended for researchers, scientists, and drug development professionals. We will delve into the specific molecular interactions, the signaling pathways they modulate, and the experimental methodologies used to elucidate these activities.

A general synthetic route to the 2-oxoimidazolidine core often involves the cyclization of N-substituted diamines with phosgene or its equivalents, or the reaction of α-amino acids with isocyanates, among other methods. The versatility in synthetic approaches allows for the creation of extensive libraries of derivatives for structure-activity relationship (SAR) studies.

Part 1: Enzyme Inhibition

A primary mechanism through which 2-oxoimidazolidine derivatives exert their therapeutic effects is via the inhibition of specific enzymes. The scaffold can be tailored to fit into the active sites of various enzymes, leading to the modulation of key physiological and pathological processes.

Fatty Acid Amide Hydrolase (FAAH) Inhibition

Mechanism of Action: Fatty Acid Amide Hydrolase (FAAH) is the principal enzyme responsible for the degradation of the endocannabinoid anandamide (AEA).[5] By inhibiting FAAH, 2-oxoimidazolidine derivatives prevent the breakdown of AEA, leading to elevated endocannabinoid levels. This, in turn, enhances the activation of cannabinoid receptors (CB1 and CB2), producing analgesic, anxiolytic, and anti-inflammatory effects. Several 3-substituted 5,5'-diphenylimidazolidine-2,4-dione and 3-substituted 5,5'-diphenyl-2-thioxoimidazolidin-4-one derivatives have been identified as FAAH inhibitors.[5] Notably, appropriate substitutions on these templates can yield FAAH inhibitors that are devoid of direct affinity for cannabinoid receptors, offering a more targeted therapeutic approach.[5]

Experimental Protocol: Fluorometric FAAH Activity Assay [6][7]

This assay measures the hydrolysis of a fluorogenic substrate by FAAH.

-

Sample Preparation: Homogenize tissue or cells in ice-cold FAAH Assay Buffer.[6] Centrifuge to pellet debris and collect the supernatant containing the FAAH enzyme.[6]

-

Assay Setup: In a 96-well white opaque plate, add the enzyme sample, FAAH Assay Buffer, and the 2-oxoimidazolidine test compound at various concentrations.[7]

-

Incubation: Incubate the plate for a defined period (e.g., 15 minutes) at 37°C to allow the inhibitor to interact with the enzyme.

-

Reaction Initiation: Add the FAAH substrate (e.g., AMC arachidonoyl amide) to all wells to start the reaction.[7]

-

Measurement: Immediately begin kinetic reading of fluorescence intensity (Excitation: 340-360 nm, Emission: 450-465 nm) using a microplate reader at 37°C for 30-60 minutes.[7]

-

Data Analysis: The rate of fluorescence increase is proportional to FAAH activity. Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value.

Matrix Metalloproteinase (MMP) Inhibition

Mechanism of Action: Matrix metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases involved in the degradation of extracellular matrix components. Overexpression of certain MMPs, such as MMP-13, is implicated in the pathogenesis of osteoarthritis and cancer metastasis. 2-Oxoimidazolidine-4-carboxylic acid hydroxyamides have been designed as potent and selective inhibitors of MMP-13.[8] These compounds chelate the active site zinc ion through their hydroxamate moiety, effectively blocking the enzyme's catalytic activity.

α-Glucosidase and α-Amylase Inhibition

Mechanism of Action: α-Glucosidase and α-amylase are key enzymes in the digestion of carbohydrates. Their inhibition slows down the absorption of glucose from the gut, making them valuable targets for the management of type 2 diabetes. Certain 3-(substituted benzoyl)-2-thioxoimidazolidin-4-one derivatives have shown potent inhibitory activity against both α-glucosidase and α-amylase.[9] Kinetic analysis of some of these derivatives revealed a mixed-type inhibition of α-glucosidase.[9]

Experimental Protocol: α-Glucosidase Inhibition Assay [10][11]

-

Reagent Preparation: Prepare a solution of α-glucosidase in phosphate buffer (pH 6.8) and a solution of the substrate, p-nitrophenyl-α-D-glucopyranoside (pNPG), in the same buffer.[11][12]

-

Assay Procedure: In a 96-well plate, add the 2-oxoimidazolidine test compound, the α-glucosidase solution, and incubate for a short period (e.g., 10-20 minutes) at 37°C.[11]

-

Reaction Initiation: Add the pNPG substrate to start the enzymatic reaction.

-

Measurement: After a further incubation period, measure the absorbance of the yellow product, p-nitrophenol, at 405 nm.

-

Calculation: The percentage of inhibition is calculated by comparing the absorbance of the test samples with that of the control (enzyme and substrate without inhibitor).

Cyclooxygenase (COX) Inhibition

Mechanism of Action: Cyclooxygenase (COX) enzymes are responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain. There are two main isoforms, COX-1 and COX-2. Selective inhibition of COX-2 is a desirable therapeutic strategy for treating inflammation while minimizing the gastrointestinal side effects associated with non-selective NSAIDs. Derivatives of 3,5-diphenyl-2-thioxoimidazolidin-4-ones have been investigated as COX inhibitors, with some showing selectivity for the COX-2 isoform.[13]

Experimental Protocol: COX Inhibitor Screening Assay [13][14][15]

This can be done using either a colorimetric or fluorometric method.

-

Enzyme and Inhibitor Preparation: Prepare solutions of COX-1 and COX-2 enzymes and the 2-oxoimidazolidine test compounds.

-

Assay Setup: In a 96-well plate, add assay buffer, heme, and the respective COX enzyme to the wells. Add the test inhibitor to the designated wells.

-

Reaction Initiation: Add arachidonic acid as the substrate to initiate the reaction.

-

Detection:

-

Colorimetric: The peroxidase activity of COX is measured by monitoring the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) at 590 nm.[13]

-

Fluorometric: The assay is based on the detection of Prostaglandin G2, an intermediate product, using a fluorescent probe (Ex/Em = 535/587 nm).[14]

-

-

Data Analysis: Calculate the percentage of inhibition and determine the IC50 values for both COX-1 and COX-2 to assess potency and selectivity.

| Enzyme Target | 2-Oxoimidazolidine Derivative Class | Example IC50/pI50 Values |

| Fatty Acid Amide Hydrolase (FAAH) | 3-substituted 5,5'-diphenylimidazolidine-2,4-diones & 2-thioxoimidazolidin-4-ones | 3-heptyl-5,5'-diphenylimidazolidine-2,4-dione (pI50 = 5.12)[5] 5,5'-diphenyl-3-tetradecyl-2-thioxo-imidazolidin-4-one (pI50 = 5.94)[5] |

| Matrix Metalloproteinase-13 (MMP-13) | 2-oxo-imidazolidine-4-carboxylic acid hydroxyamides | 4-(4-fluorophenoxy)phenyl derivative (IC50 = 3 nM)[8] 4-(naphth-2-yloxy)phenyl derivative (IC50 = 4 nM)[8] |

| α-Glucosidase & α-Amylase | 3-(substituted benzoyl)-2-thioxoimidazolidin-4-one derivatives | Compound with 3,5-di-NO2 substitution: α-glucosidase IC50 = 0.051 mM, α-amylase IC50 = 0.0082 mM[9] |

| Cyclooxygenase-2 (COX-2) | 3,5-diphenyl-2-thioxoimidazolidin-4-ones | Varies with substitution, with para-substituted derivatives generally showing increased hCOX-2 inhibitory potency. |

Part 2: Anticancer Activity

The 2-oxoimidazolidine scaffold is present in numerous compounds with potent anticancer activity.[3] These derivatives employ a multi-pronged approach to inhibit cancer cell growth, primarily through the induction of apoptosis and cell cycle arrest.

Induction of Apoptosis and Cell Cycle Arrest

Mechanism of Action: Several 2-thioxoimidazolidin-4-one derivatives have demonstrated significant cytotoxic effects against various cancer cell lines, including hepatocellular carcinoma (HepG2) and breast cancer (MCF-7).[3][16][17][18][19] One key mechanism is the induction of apoptosis, or programmed cell death.[16] Treatment with these compounds leads to an increase in the expression of pro-apoptotic genes like p53, PUMA, and caspases (3, 8, and 9), while downregulating the anti-apoptotic gene Bcl-2.[16]

Furthermore, these derivatives can induce cell cycle arrest, often at the G2/M phase, preventing cancer cells from progressing through mitosis and proliferating.[16]

Experimental Protocol: Annexin V/PI Staining for Apoptosis [8][9]

This flow cytometry-based assay distinguishes between healthy, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Treatment: Culture cancer cells and treat them with the 2-oxoimidazolidine derivative for a specified time.

-

Cell Harvesting: Collect both adherent and floating cells.

-

Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and Propidium Iodide (PI) staining solutions.

-

Incubation: Incubate at room temperature in the dark for 15-20 minutes.

-

Analysis: Analyze the stained cells by flow cytometry.

-

Healthy cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Experimental Protocol: Cell Cycle Analysis by Propidium Iodide Staining [1][5][20]

-

Cell Fixation: Harvest treated cells and fix them in cold 70% ethanol to permeabilize the membranes.

-

Staining: Wash the fixed cells and resuspend them in a solution containing propidium iodide (a DNA intercalating agent) and RNase A (to prevent staining of RNA).[1]

-

Analysis: Analyze the DNA content of the cells by flow cytometry. The fluorescence intensity of PI is directly proportional to the amount of DNA. This allows for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.[5]

Inhibition of the PI3K/AKT Signaling Pathway

Mechanism of Action: The Phosphoinositide 3-kinase (PI3K)/AKT pathway is a critical signaling cascade that promotes cell survival, growth, and proliferation, and is frequently hyperactivated in cancer.[3][18][21][22][23] Some 2-thioxoimidazolidin-4-one derivatives have been shown to inhibit the PI3K/AKT pathway at both the gene and protein levels.[16] By blocking this pathway, these compounds can effectively suppress the pro-survival signals in cancer cells, thereby promoting apoptosis.

Caption: Inhibition of the PI3K/AKT pathway by 2-oxoimidazolidine derivatives.

Part 3: Receptor Modulation

2-Oxoimidazolidine derivatives can also function as ligands for various cell surface and intracellular receptors, acting as agonists, antagonists, or allosteric modulators.

Cannabinoid Receptor (CB1) Ligands

Mechanism of Action: The CB1 receptor is a G-protein coupled receptor that is a key component of the endocannabinoid system. While some 2-oxoimidazolidine derivatives are designed to avoid CB1 interaction to selectively inhibit FAAH, others are specifically synthesized to act as CB1 receptor ligands.[5] Depending on their structure, these compounds can act as either agonists or antagonists, thereby modulating neurotransmitter release and other downstream signaling events.

Experimental Protocol: CB1 Receptor Radioligand Binding Assay [2][4][24][25][26]

This assay measures the ability of a test compound to displace a known radiolabeled ligand from the CB1 receptor.

-

Membrane Preparation: Prepare membrane homogenates from cells or tissues expressing the CB1 receptor.

-

Assay Setup: In a 96-well plate, incubate the membrane preparation with a radiolabeled CB1 ligand (e.g., [3H]CP55,940) in the presence of varying concentrations of the 2-oxoimidazolidine test compound.[4]

-

Incubation: Allow the binding to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand.

-

Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: The amount of radioactivity is inversely proportional to the binding affinity of the test compound. Calculate the Ki (inhibition constant) to determine the compound's affinity for the CB1 receptor.

Serotonin (5-HT3) Receptor Antagonism

Mechanism of Action: The 5-HT3 receptor is a ligand-gated ion channel involved in emesis and nausea. Phenylimidazolidin-2-one derivatives have been developed as selective 5-HT3 receptor antagonists.[27] These compounds are thought to act as bioisosteres of the benzamide moiety found in established 5-HT3 antagonists like metoclopramide.[27] By blocking the 5-HT3 receptor, these derivatives can prevent the signaling that leads to the vomiting reflex.

Part 4: Antimicrobial Activity

The emergence of antibiotic resistance necessitates the development of novel antimicrobial agents. 2-Oxoimidazolidine derivatives have shown promise in this area, acting through various mechanisms.

Inhibition of Bacterial Virulence Factors

Mechanism of Action: An attractive alternative to traditional bactericidal or bacteriostatic antibiotics is the inhibition of bacterial virulence factors. This approach disarms the pathogen without exerting selective pressure that leads to resistance. Certain imidazolidine-2,4-dione and 2-thioxoimidazolidin-4-one derivatives have been shown to inhibit the production of virulence factors in Pseudomonas aeruginosa, a common opportunistic pathogen.[28] These factors include proteases, hemolysins, and pyocyanin.[28] The mechanism is believed to involve the disruption of the quorum-sensing system, which bacteria use to coordinate gene expression with population density.[28][29][30][31][32][33]

Experimental Protocol: Inhibition of P. aeruginosa Protease Production [28][30]

-

Bacterial Culture: Grow P. aeruginosa in the presence of sub-inhibitory concentrations of the 2-oxoimidazolidine test compound.

-

Supernatant Collection: After incubation, centrifuge the bacterial culture and collect the supernatant, which contains the secreted proteases.

-

Protease Activity Assay: The protease activity in the supernatant can be measured using a substrate like azocasein. The breakdown of azocasein by the proteases releases a colored product that can be quantified spectrophotometrically.

-

Data Analysis: Compare the protease activity in the supernatants from treated and untreated cultures to determine the percentage of inhibition.

General Antibacterial and Antifungal Activity

Various 2-thioxoimidazolidinone derivatives have been synthesized and screened for broad-spectrum antibacterial and antifungal activities.[34][35][36][37][38] The exact mechanisms for these activities are often not fully elucidated but are thought to involve the disruption of essential cellular processes in the microbes.

Caption: Workflow for identifying antimicrobial 2-oxoimidazolidine derivatives.

Conclusion

The 2-oxoimidazolidine scaffold is a testament to the power of privileged structures in drug discovery. Its derivatives have demonstrated a remarkable diversity of mechanisms of action, from the targeted inhibition of specific enzymes involved in pain, inflammation, and metabolic diseases, to the multifaceted attack on cancer cell proliferation and survival. Furthermore, their ability to modulate key receptors in the nervous system and to disarm pathogenic bacteria highlights the broad therapeutic potential of this chemical class. The continued exploration of the structure-activity relationships of 2-oxoimidazolidine derivatives, guided by the robust experimental methodologies outlined in this guide, will undoubtedly lead to the development of novel and effective therapies for a wide range of human diseases.

References

-

Lambert, D. M., et al. (2006). Substituted 2-Thioxoimidazolidin-4-ones and Imidazolidine-2,4-diones as Fatty Acid Amide Hydrolase Inhibitors Templates. Journal of Medicinal Chemistry. Available at: [Link]

-

Robinson, R. P., et al. (2001). Design and synthesis of 2-oxo-imidazolidine-4-carboxylic acid hydroxyamides as potent matrix metalloproteinase-13 inhibitors. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

-

Lambert, D. M., et al. (2006). Substituted 2-thioxoimidazolidin-4-ones and imidazolidine-2,4-diones as fatty acid amide hydrolase inhibitors templates. Journal of Medicinal Chemistry. Available at: [Link]

-

El-Sayed, M. A., et al. (2018). Design, synthesis and evaluation of anticancer activity of novel 2-thioxoimidazolidin-4-one derivatives bearing pyrazole, triazole and benzoxazole moieties. Chemistry Central Journal. Available at: [Link]

-

Gali, A. (2018). Synthesis and Biological evaluation of some new 2-thioxoimidazolidin-4-one derivatives (part II). Al-Mustansiriyah Journal of Science. Available at: [Link]

-

Abdel-Aziz, M., et al. (2021). Evaluation of 2-Thioxoimadazolidin-4-one Derivatives as Potent Anti-Cancer Agents through Apoptosis Induction and Antioxidant Activation: In Vitro and In Vivo Approaches. Molecules. Available at: [Link]

-

Patel, D., et al. (2025). Synthesis and antimicrobial evaluation of 2-thioxoimidazolidinone derivatives. Organic Communications. Available at: [Link]

-

El-Gazzar, A. R. B. A., et al. (2012). Structure and quantitative structure-activity relationship (QSAR) for (±) 3, 5-diphenyl-2-thioxoimidazolidin-4-ones as prominent. Der Pharma Chemica. Available at: [Link]

-

Abdel-Wahab, B. F., et al. (2020). Synthesis of imidazolidine-2,4-dione and 2-thioxoimidazolidin-4-one derivatives as inhibitors of virulence factors production in Pseudomonas aeruginosa. Archiv der Pharmazie. Available at: [Link]

-

Tew, G. N., et al. (2022). PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway?. Frontiers in Oncology. Available at: [Link]

-

Moustafa, A. M. Y. (2017). Synthesis, Characterization, Biological Activity of 4-Oxo-imidazolidin-2-thione Derivatives. Current Research in Chemistry. Available at: [Link]

-

Khan, K. M., et al. (2018). Synthesis and enzyme inhibitory kinetics of some novel 3-(substituted benzoyl)-2-thioxoimidazolidin-4-one derivatives as α-glucosidase/α-amylase inhibitors. Medicinal Chemistry Research. Available at: [Link]

-

de la Torre, B. G. & Albericio, F. (2023). Oxazolidinones as versatile scaffolds in medicinal chemistry. RSC Medicinal Chemistry. Available at: [Link]

-

Dar, A. A., et al. (2025). Propidium iodide staining of cells for FACS analysis. Bio-protocol. Available at: [Link]

-

LoPiccolo, J., et al. (2005). Inhibition of PI3K/Akt Signaling: An Emerging Paradigm for Targeted Cancer Therapy. Current Medicinal Chemistry. Available at: [Link]

-

Popova, N. V., et al. (2022). The Role of PI3K/AKT Signaling Pathway in Drug-induced Inhibition of Cancer Proliferation. Frontiers in Oncology. Available at: [Link]

-

Tan, Y. P., et al. (2021). Screening natural product extracts for potential enzyme inhibitors: protocols, and the standardisation of the usage of blanks in α-amylase, α-glucosidase and lipase assays. RSC Advances. Available at: [Link]

-

Henen, M. A., et al. (2015). The phosphatidylinositol 3-kinase (PI3K)/AKT signaling pathway regulates multiple cellular processes. Cancers. Available at: [Link]

-

Assay Genie. (n.d.). COX-2 Inhibitor Screening Kit (Fluorometric). Assay Genie. Available at: [Link]

-

Elhady, H. A., et al. (2018). Design, synthesis and evaluation of anticancer activity of novel 2-thioxoimidazolidin-4-one derivatives bearing pyrazole, triazole and benzoxazole moieties. Chemistry Central Journal. Available at: [Link]

-

Borriello, M., et al. (2017). Soft Agar Colony Formation Assay as a Hallmark of Carcinogenesis. Bio-protocol. Available at: [Link]

-

ACG Publications. (2025). Synthesis and antimicrobial evaluation of 2-thioxoimidazolidinone derivatives. Organic Communications. Available at: [Link]

-

Gasperi, V., et al. (2016). Assay of CB1 Receptor Binding. Methods in Molecular Biology. Available at: [Link]

-

Al-Bayati, F. A., et al. (2022). Effect of New 2-Thioxoimidazolidin-4-one Compounds against Staphylococcus aureus Clinical Strains and Immunological Markers' Combinations. Journal of Immunology Research. Available at: [Link]

-

Temple University. (n.d.). OXAZOLIDINONES AS A PRIVILEGED SCAFFOLD AND PRELIMINARY EVALUATION. Temple University. Available at: [Link]

-

Turconi, M., et al. (1993). Phenylimidazolidin-2-one derivatives as selective 5-HT3 receptor antagonists and refinement of the pharmacophore model for 5-HT3 receptor binding. Journal of Medicinal Chemistry. Available at: [Link]

-

Reaction Biology. (n.d.). CB1 Biochemical Binding Assay Service. Reaction Biology. Available at: [Link]

-

Gasperi, V., et al. (2016). Assay of CB1 Receptor Binding. Methods in Molecular Biology. Available at: [Link]

-

Eliwi, A. G., et al. (2018). Synthesis and Biological evaluation of some new 2-thioxoimidazolidin-4-one derivatives (part II). Al-Mustansiriyah Journal of Science. Available at: [Link]

-

Adnan, M., et al. (2020). Inhibition of Quorum Sensing-Controlled Virulence Factor Production in Pseudomonas aeruginosa by South Florida Plant Extracts. Antimicrobial Agents and Chemotherapy. Available at: [Link]

-

Eurofins Discovery. (n.d.). CB1 Human Cannabinoid GPCR Binding Agonist Radioligand LeadHunter Assay - FR. Eurofins Discovery. Available at: [Link]

-

Bragonzi, A., et al. (2013). Inhibition of Pseudomonas aeruginosa secreted virulence factors reduces lung inflammation in CF mice. Journal of Cystic Fibrosis. Available at: [Link]

-

Interchim. (n.d.). COX Fluorescent Inhibitor Screening Assay Kit. Interchim. Available at: [Link]

-

Lantry, L. E., et al. (2013). Novel Inhibitors of the Pseudomonas aeruginosa Virulence Factor LasB: a Potential Therapeutic Approach for the Attenuation of Virulence Mechanisms in Pseudomonal Infection. Journal of Medicinal Chemistry. Available at: [Link]

-

Zhu, H., et al. (2002). Inhibition of Pseudomonas aeruginosa Virulence Factors by Furanones. Investigative Ophthalmology & Visual Science. Available at: [Link]

-

Ouellet, M., et al. (2006). An ELISA method to measure inhibition of the COX enzymes. Nature Protocols. Available at: [Link]

-

Liu, X., et al. (2021). Inhibition of Virulence Factors and Biofilm Formation by Wogonin Attenuates Pathogenicity of Pseudomonas aeruginosa PAO1 via Targeting pqs Quorum-Sensing System. Antibiotics. Available at: [Link]

-

El-Haci, I. A., et al. (2021). In Vitro Alpha-Amylase and Alpha-Glucosidase Inhibitory Activity and In Vivo Antidiabetic Activity of Withania frutescens L. Foliar Extract. Molecules. Available at: [Link]

-

Dineshkumar, B., et al. (2020). In vitro α-glucosidase inhibitory assay. protocols.io. Available at: [Link]

Sources

- 1. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]

- 2. Assay of CB1 Receptor Binding | Springer Nature Experiments [experiments.springernature.com]

- 3. Inhibition of the PI3K/AKT/mTOR Pathway in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Flow cytometry with PI staining | Abcam [abcam.com]

- 6. merckmillipore.com [merckmillipore.com]

- 7. cdn.caymanchem.com [cdn.caymanchem.com]

- 8. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 9. bosterbio.com [bosterbio.com]

- 10. Screening natural product extracts for potential enzyme inhibitors: protocols, and the standardisation of the usage of blanks in α-amylase, α-glucosidase and lipase assays - PMC [pmc.ncbi.nlm.nih.gov]

- 11. In Vitro Alpha-Amylase and Alpha-Glucosidase Inhibitory Activity and In Vivo Antidiabetic Activity of Withania frutescens L. Foliar Extract - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 14. assaygenie.com [assaygenie.com]

- 15. An ELISA method to measure inhibition of the COX enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchhub.com [researchhub.com]

- 17. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 18. mdpi.com [mdpi.com]

- 19. bpsbioscience.com [bpsbioscience.com]

- 20. bio-protocol.org [bio-protocol.org]

- 21. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]

- 22. benthamdirect.com [benthamdirect.com]

- 23. Frontiers | The Role of PI3K/AKT Signaling Pathway in Drug-induced Inhibition of Cancer Proliferation [frontiersin.org]

- 24. Assay of CB1 Receptor Binding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. reactionbiology.com [reactionbiology.com]

- 26. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 27. Annexin V Staining Protocol [bdbiosciences.com]

- 28. artscimedia.case.edu [artscimedia.case.edu]

- 29. journals.asm.org [journals.asm.org]

- 30. Inhibition of Pseudomonas aeruginosa secreted virulence factors reduces lung inflammation in CF mice - PMC [pmc.ncbi.nlm.nih.gov]

- 31. Novel Inhibitors of the Pseudomonas aeruginosa Virulence Factor LasB: a Potential Therapeutic Approach for the Attenuation of Virulence Mechanisms in Pseudomonal Infection - PMC [pmc.ncbi.nlm.nih.gov]

- 32. iovs.arvojournals.org [iovs.arvojournals.org]

- 33. mdpi.com [mdpi.com]

- 34. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]

- 35. merckmillipore.com [merckmillipore.com]

- 36. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 37. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 38. benchchem.com [benchchem.com]

Methodological & Application

application of Methyl 2-oxoimidazolidine-4-carboxylate as a chiral building block

An In-Depth Guide to the Application of Methyl 2-oxoimidazolidine-4-carboxylate as a Chiral Building Block

Introduction: A Constrained Amino Acid Analogue for Modern Synthesis

In the landscape of chiral building blocks for pharmaceutical and materials science, this compound stands out as a versatile and powerful scaffold. This molecule, a derivative of the cyclic urea imidazolidinone, can be viewed as a conformationally restricted analogue of natural amino acids, particularly (S)-pyroglutamic acid.[1][2][3] Its rigid five-membered ring structure locks the stereochemistry at the C4 position, making it an invaluable tool for transferring chirality into target molecules. The presence of a carboxylic ester, a urea N-H bond, and a methylated nitrogen at the N1 position offers multiple, orthogonal handles for synthetic diversification.

This guide provides a detailed exploration of the applications of this compound, moving beyond a simple recitation of facts to explain the underlying chemical principles and strategic advantages of its use. We will delve into its pivotal role in the synthesis of major pharmaceuticals, its application in advanced analytical techniques, and its potential as a scaffold for novel peptidomimetics. The protocols and insights provided herein are designed for researchers, scientists, and drug development professionals seeking to leverage this unique chiral building block in their own synthetic endeavors.

Core Applications and Synthetic Strategies

The utility of this compound stems from its combination of a fixed chiral center and multiple functional groups that can be selectively manipulated. This section details its most significant applications, complete with workflow diagrams and detailed experimental protocols.

A. Keystone in the Synthesis of ACE Inhibitors: The Imidapril Case Study

One of the most prominent applications of this chiral building block is its role as a key intermediate in the synthesis of Imidapril, an angiotensin-converting enzyme (ACE) inhibitor used to treat hypertension.[1] The rigid imidazolidinone ring serves as a stable, chiral core that correctly orients the side chains necessary for potent binding to the ACE active site.

Workflow for Imidapril Synthesis

The following diagram illustrates a generalized synthetic pathway to Imidapril, highlighting the incorporation of the this compound core.

Caption: Synthetic workflow for Imidapril from the chiral building block.

Protocol 1: Amide Bond Formation with a Dipeptide Fragment

This protocol outlines the crucial step of coupling the carboxylic acid of the imidazolidinone core with a dipeptide fragment, a common strategy in the synthesis of Imidapril analogues.

1. Saponification of the Methyl Ester:

- Dissolve Methyl (4S)-1-methyl-2-oxoimidazolidine-4-carboxylate (1.0 eq) in a mixture of methanol and water (3:1 v/v).

- Add lithium hydroxide (1.5 eq) and stir the mixture at room temperature for 2-4 hours, monitoring the reaction by TLC until the starting material is consumed.

- Acidify the reaction mixture to pH 2-3 with 1M HCl.

- Extract the aqueous layer with ethyl acetate (3x).

- Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield (4S)-1-methyl-2-oxoimidazolidine-4-carboxylic acid, which can be used in the next step without further purification.

2. Amide Coupling:

- Dissolve the carboxylic acid from the previous step (1.0 eq) and the desired amine-containing fragment (e.g., a protected dipeptide ester, 1.1 eq) in anhydrous dichloromethane (DCM).

- Add N,N'-dicyclohexylcarbodiimide (DCC, 1.2 eq) and 4-dimethylaminopyridine (DMAP, 0.1 eq) to the solution at 0 °C.

- Allow the reaction to warm to room temperature and stir for 12-18 hours.

- Filter off the dicyclohexylurea byproduct.

- Wash the filtrate with 1M HCl, saturated sodium bicarbonate solution, and brine.

- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

- Purify the residue by column chromatography (silica gel, ethyl acetate/hexane gradient) to obtain the coupled product.

Causality Behind Experimental Choices:

-

Saponification: Lithium hydroxide is a standard reagent for ester hydrolysis. The mixed solvent system ensures the solubility of both the ester and the inorganic base.

-

Amide Coupling: The DCC/DMAP system is a classic and effective method for forming amide bonds. DCC activates the carboxylic acid, while DMAP acts as a catalyst to facilitate the nucleophilic attack of the amine. The reaction is performed at 0 °C initially to control the exothermic reaction and minimize side products.

B. Chiral Derivatizing Agent for Enantioselective Analysis

The inherent chirality of the imidazolidinone scaffold can be exploited in analytical chemistry. A derivative, benzyl 5-(2-aminoethyl)-3-methyl-4-oxoimidazolidine-1-carboxylate (CIM-C2-NH2), has been developed as a chiral derivatizing agent for the enantioseparation of chiral organic acids by LC-MS/MS.[4] The agent reacts with carboxylic acids to form diastereomeric amides, which can then be separated on a standard achiral chromatography column.

Workflow for Chiral Derivatization and Analysis

Caption: Workflow for the analysis of chiral acids using a derivatizing agent.

Protocol 2: Derivatization of Chiral Carboxylic Acids for LC-MS/MS Analysis

This protocol is adapted from the method described for the analysis of organic acids in commercial wine.[4]

1. Sample Preparation:

- Take a 10 µL aliquot of the sample containing the chiral organic acid (e.g., wine, a standard solution).

- Add 10 µL of a 10 mM solution of the chiral derivatizing agent (CIM-C2-NH2) in acetonitrile.

- Add 10 µL of a 100 mM solution of an amide coupling agent (e.g., 2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate, HBTU) in acetonitrile.

- Add 10 µL of a 200 mM solution of N,N-diisopropylethylamine (DIPEA) in acetonitrile.

2. Derivatization Reaction:

- Vortex the mixture for 30 seconds.

- Allow the reaction to proceed at room temperature for 30 minutes.

- Add 960 µL of a water/acetonitrile mixture (1:1 v/v) containing 0.1% formic acid to quench the reaction and dilute the sample for injection.

3. LC-MS/MS Analysis:

- Inject the diluted sample onto a standard C18 reverse-phase HPLC column.

- Elute with a gradient of water (with 0.1% formic acid) and acetonitrile (with 0.1% formic acid).

- Monitor the diastereomeric products using a tandem mass spectrometer in multiple reaction monitoring (MRM) mode.

Data Presentation: Enantioseparation of Chiral Organic Acids

The following table summarizes the reported resolution values (Rs) for the separation of various chiral organic acids derivatized with CIM-C2-NH2.[4]

| Chiral Organic Acid | Resolution Value (Rs) |

| Lactic Acid | 2.19 |

| 2-Hydroxybutyric Acid | 1.88 |

| 3-Hydroxybutyric Acid | 1.31 |

| Tartaric Acid | 1.62 |

| Citramalic Acid | 1.55 |

A higher Rs value indicates better separation of the diastereomers.

C. Scaffold for Peptidomimetics

The structural similarity of this compound to (S)-pyroglutamic acid, a key component of peptide hormones like Thyrotropin-releasing hormone (TRH), makes it an excellent candidate for the design of peptidomimetics.[1] Replacing natural amino acid residues with this constrained scaffold can enforce a specific conformation, potentially leading to increased receptor affinity, selectivity, and metabolic stability.

Logical Relationship: Pyroglutamic Acid vs. Imidazolidinone Scaffold

Caption: Use of the imidazolidinone as a constrained pyroglutamic acid analogue.

Synthesis of the Chiral Building Block

The accessibility of a chiral building block is crucial for its widespread adoption. (S)-1-Methyl-2-oxoimidazolidine-4-carboxylic acid and its esters can be synthesized from readily available chiral precursors.

Protocol 3: Synthesis of (S)-1-Methyl-2-oxoimidazolidine-4-carboxylic Acid

This protocol describes the cyclization of (S)-2-amino-3-(methylamino)propionic acid hydrochloride using phosgene, a reliable method for forming the cyclic urea core.[1][3][5]

Materials:

-

(S)-2-amino-3-(methylamino)propionic acid hydrochloride

-

Sodium bicarbonate (NaHCO₃)

-

20% (w/w) Phosgene in toluene

-

Dowex 50WX2-100 ion exchange resin (H⁺ form)

-

Water, Acetonitrile

Procedure:

-

Prepare a solution of (S)-2-amino-3-(methylamino)propionic acid hydrochloride (1.0 eq) in water (10 mL per mmol of starting material).

-

Cool the solution in an ice bath.

-

Add sodium bicarbonate (10.0 eq) slowly with stirring.

-

CAUTION: Phosgene is extremely toxic. This step must be performed in a well-ventilated fume hood with appropriate personal protective equipment. Add a 20% solution of phosgene in toluene (3.5 eq) dropwise to the cold, stirred solution.

-

Remove the ice bath and allow the reaction to warm to room temperature. Stir for 22 hours.

-

Separate the aqueous phase and pass it through a column packed with Dowex 50WX2-100 ion exchange resin (H⁺ form), eluting with water. This step converts the sodium salt of the product to the free carboxylic acid.

-

Combine the filtrate and washings and lyophilize to remove the water.

-

Recrystallize the resulting solid from hot acetonitrile to yield (S)-1-methyl-2-oxoimidazolidine-4-carboxylic acid as colorless needles.

Note on Esterification: To obtain the methyl ester, the resulting carboxylic acid can be subjected to standard esterification conditions, such as treatment with methanol in the presence of a catalytic amount of sulfuric acid or by using a reagent like trimethylsilyldiazomethane.

Conclusion and Future Outlook

This compound has firmly established itself as a high-value chiral building block in modern organic synthesis. Its successful application in the synthesis of the ACE inhibitor Imidapril demonstrates its utility in constructing complex, biologically active molecules. Furthermore, its emerging role as a chiral derivatizing agent and a constrained peptidomimetic scaffold highlights its versatility.

Future research will likely expand the scope of its applications. Its rigid framework could be exploited in the design of novel asymmetric catalysts, where the fixed spatial arrangement of substituents could induce high levels of stereocontrol. As the demand for enantiomerically pure pharmaceuticals continues to grow, the strategic use of robust chiral building blocks like this compound will remain a cornerstone of efficient and innovative drug discovery.

References

-

Dey, A. L., Motevalli, M., Abrahams, I., & Wyatt, P. B. (2024). (S)-1-Methyl-2-oxoimidazolidine-4-carboxylic Acid. Molbank, 2024(2), M1835. [Link]

-

Preprints.org. (2024). (S)-1-Methyl-2-Oxoimidazolidine-4-Carboxylic Acid. [Link]

-

ResearchGate. (2024). (PDF) (S)-1-Methyl-2-oxoimidazolidine-4-carboxylic Acid. [Link]

-

Fukushima, T., et al. (2022). Preparation of imidazolidinone compounds as derivatization reagent for diastereomerization and chromatographic separation of chiral organic acids. Journal of Chromatography A, 1675, 463159. [Link]

- Google Patents. (1949). Synthesis of biotin. US2489232A.

- Google Patents. (2001). Process for preparing biotin. US6291681B1.

-

PrepChem.com. (n.d.). Synthesis of tert.-butyl (4S)-1-methyl-2-oxo-imidazolidine-4-carboxylate. [Link]

-

ResearchGate. (n.d.). Preparation of (S)-1-methyl-2-oxoimidazolidine-4-carboxylic acid 1 from.... [Link]

- Google Patents. (2016). IMPROVED METHOD FOR PRODUCING (4S)-1-METHYL-2-OXOIMIDAZOLIDINE-4-CARBOXYLIC ACID t-BUTYL ESTER AS INTERMEDIATE BODY IMPORTANT FOR IMIDAPRIL. JP2016108315A.

Sources

- 1. mdpi.com [mdpi.com]

- 2. (S)-1-Methyl-2-Oxoimidazolidine-4-Carboxylic Acid[v1] | Preprints.org [preprints.org]

- 3. researchgate.net [researchgate.net]

- 4. Preparation of imidazolidinone compounds as derivatization reagent for diastereomerization and chromatographic separation of chiral organic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Application Notes and Protocols: The Use of 2-Imidazolidinones as Chiral Auxiliaries in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Refined Approach to Asymmetric Synthesis

In the realm of asymmetric synthesis, where the precise control of stereochemistry is paramount, chiral auxiliaries have established themselves as indispensable tools for the creation of enantiomerically pure compounds.[1][2] Among the various classes of chiral auxiliaries, 2-imidazolidinones have emerged as a particularly robust and versatile option, offering distinct advantages over more traditional systems like the Evans oxazolidinones.[3] This guide provides an in-depth exploration of the application of 2-imidazolidinones in asymmetric synthesis, complete with detailed protocols and mechanistic insights to empower researchers in their quest for complex chiral molecules.

The 2-imidazolidinone scaffold, a five-membered cyclic urea, offers a unique combination of properties that make it an excellent chiral controller.[3][4] Key advantages include:

-

Enhanced Crystallinity: Derivatives of 2-imidazolidinones often exhibit higher crystallinity, which can facilitate the purification of diastereomeric intermediates by recrystallization.[5]

-

Greater Stability: The imidazolidinone ring is more resistant to nucleophilic ring-opening compared to its oxazolidinone counterpart, allowing for a broader range of reaction conditions.[3][5]

-

Versatile N-Bifunctionality: The presence of two nitrogen atoms allows for the construction of C2-symmetric auxiliaries, which can provide unique stereocontrol.[5]

This document will delve into the synthesis of these auxiliaries and their application in key asymmetric transformations, including alkylations, aldol reactions, and Diels-Alder cycloadditions.

Synthesis of 2-Imidazolidinone Auxiliaries

The preparation of chiral 2-imidazolidinones is often straightforward, typically involving the condensation of a chiral 1,2-diamine with a carbonyl source like urea or phosgene.[4][5] A variety of chiral diamines, often derived from the chiral pool (e.g., amino acids), can be employed to generate a diverse range of auxiliaries. For instance, the condensation of trans-(R,R)-1,2-diphenylethylenediamine with urea yields a C2-symmetric imidazolidin-2-one.[5]

Core Applications and Protocols

Asymmetric Alkylation

The diastereoselective alkylation of enolates derived from N-acyl-2-imidazolidinones is a cornerstone of their application. The stereochemical outcome is dictated by the rigid conformation of the enolate, which is chelated to a metal cation (typically lithium or sodium). The bulky substituent on the chiral auxiliary effectively shields one face of the enolate, directing the incoming electrophile to the opposite face.

Mechanism of Stereocontrol in Asymmetric Alkylation

The high diastereoselectivity observed in the alkylation of N-acyl-2-imidazolidinones is attributed to a well-defined transition state. Upon deprotonation with a strong base like lithium diisopropylamide (LDA) or sodium hexamethyldisilazide (NaHMDS), a rigid metal enolate is formed. The substituent at the 4-position of the imidazolidinone ring directs the approach of the electrophile to the less sterically hindered face of the enolate.

Figure 1: General workflow for the asymmetric alkylation of N-acyl-2-imidazolidinones.

Protocol: Asymmetric Alkylation of an N-Propionyl-2-imidazolidinone

This protocol describes a typical procedure for the diastereoselective alkylation of an N-propionyl-2-imidazolidinone with benzyl bromide.

Materials:

-

(4S,5S)-1,5-Dimethyl-4-phenyl-2-imidazolidinone

-

Propionyl chloride

-

Triethylamine

-

Anhydrous Tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi)

-

Benzyl bromide

-

Saturated aqueous ammonium chloride solution

-

Standard laboratory glassware and purification supplies

Procedure:

-

Acylation: To a solution of (4S,5S)-1,5-dimethyl-4-phenyl-2-imidazolidinone (1.0 equiv) and triethylamine (1.2 equiv) in anhydrous THF at 0 °C, add propionyl chloride (1.1 equiv) dropwise. Allow the reaction to warm to room temperature and stir for 2 hours.

-

Work-up: Quench the reaction with water and extract with ethyl acetate. The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by flash chromatography.

-

Alkylation: Dissolve the N-propionyl-2-imidazolidinone (1.0 equiv) in anhydrous THF and cool to -78 °C. Add n-BuLi (1.05 equiv) dropwise and stir the resulting enolate solution for 30 minutes.

-

Electrophilic Quench: Add benzyl bromide (1.2 equiv) to the enolate solution at -78 °C. Stir the reaction mixture for 4 hours at this temperature.

-

Quenching and Extraction: Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution. Allow the mixture to warm to room temperature and extract with ethyl acetate. The combined organic extracts are washed with brine, dried, and concentrated.

-

Purification and Analysis: The crude product is purified by flash chromatography to separate the diastereomers. The diastereomeric ratio can be determined by ¹H NMR spectroscopy or chiral HPLC analysis.

| Electrophile | Base | Diastereomeric Ratio (d.r.) | Yield (%) | Reference |

| Benzyl bromide | LDA | >95:5 | 85 | [5] |

| Methyl iodide | NaHMDS | >98:2 | 90 | |

| Allyl iodide | KHMDS | 97:3 | 88 | [3] |

Table 1: Representative examples of asymmetric alkylations using 2-imidazolidinone auxiliaries.

Asymmetric Aldol Reactions

Similar to alkylations, the boron or titanium enolates of N-acyl-2-imidazolidinones undergo highly diastereoselective aldol reactions.[3] The stereochemical outcome is reliably predicted by the Zimmerman-Traxler transition state model, where the reaction proceeds through a six-membered, chair-like transition state.[6]

Mechanism of Stereocontrol in Asymmetric Aldol Reactions

The formation of a (Z)-enolate is crucial for high syn-diastereoselectivity in aldol reactions. This is typically achieved using a Lewis acid such as dibutylboron triflate and a hindered base like diisopropylethylamine. The subsequent reaction with an aldehyde proceeds through a closed, chair-like transition state where the aldehyde substituent occupies a pseudo-equatorial position to minimize steric interactions. The chiral auxiliary then dictates the facial selectivity of the aldehyde's approach to the enolate.

Figure 2: Key steps in a diastereoselective aldol reaction mediated by a 2-imidazolidinone auxiliary.

Protocol: Asymmetric syn-Aldol Reaction

Materials:

-

N-Propionyl-(4S,5S)-1,5-dimethyl-4-phenyl-2-imidazolidinone

-

Dibutylboron triflate (Bu₂BOTf)

-

Diisopropylethylamine (DIPEA)

-

Isobutyraldehyde

-

Anhydrous dichloromethane (DCM)

-

Methanol, 30% Hydrogen peroxide

-

Standard laboratory glassware and purification supplies

Procedure:

-

Enolate Formation: To a solution of the N-propionyl-2-imidazolidinone (1.0 equiv) in anhydrous DCM at 0 °C, add Bu₂BOTf (1.1 equiv) followed by the dropwise addition of DIPEA (1.2 equiv). Stir the mixture at 0 °C for 30 minutes, then cool to -78 °C.

-

Aldehyde Addition: Add isobutyraldehyde (1.5 equiv) dropwise to the enolate solution at -78 °C. Stir the reaction for 2 hours at -78 °C, then allow it to warm to 0 °C over 1 hour.

-

Work-up: Quench the reaction by adding methanol, followed by a buffer solution (e.g., phosphate buffer pH 7) and 30% hydrogen peroxide. Stir vigorously for 1 hour.

-

Extraction and Purification: Extract the aqueous layer with DCM. The combined organic layers are washed with saturated sodium bicarbonate and brine, then dried and concentrated. The crude product is purified by flash chromatography.

| Aldehyde | Lewis Acid | Diastereomeric Ratio (syn:anti) | Yield (%) | Reference |

| Benzaldehyde | Bu₂BOTf | >99:1 | 92 | [3] |

| Acetaldehyde | TiCl₄ | 95:5 | 85 | [7] |

| Crotonaldehyde | Bu₂BOTf | 98:2 | 89 | [3] |

Table 2: Diastereoselectivity in asymmetric aldol reactions.

Asymmetric Diels-Alder Reactions

N-Enoyl-2-imidazolidinones serve as effective dienophiles in asymmetric Diels-Alder reactions. The stereoselectivity arises from the coordination of a Lewis acid to the carbonyl oxygen atoms, which locks the dienophile in a specific conformation. This conformation presents one face of the double bond to the incoming diene, leading to a highly stereocontrolled cycloaddition.

Protocol: Asymmetric Diels-Alder Reaction

Materials:

-

N-Crotonyl-(4R,5R)-1,3-dimethyl-4,5-diphenyl-2-imidazolidinone

-

Cyclopentadiene

-

Diethylaluminum chloride (Et₂AlCl)

-

Anhydrous dichloromethane (DCM)

Procedure:

-

Reaction Setup: To a solution of the N-crotonyl-2-imidazolidinone (1.0 equiv) in anhydrous DCM at -78 °C, add Et₂AlCl (1.1 equiv). Stir for 15 minutes.

-

Diene Addition: Add freshly cracked cyclopentadiene (3.0 equiv) to the reaction mixture.

-

Reaction and Quenching: Stir the reaction at -78 °C for 3 hours. Quench with saturated aqueous sodium bicarbonate solution.

-

Work-up and Purification: Allow the mixture to warm to room temperature and extract with DCM. The combined organic layers are washed, dried, and concentrated. The product is purified by flash chromatography.

Cleavage of the Auxiliary

A crucial step in the use of any chiral auxiliary is its efficient and non-destructive removal to afford the desired chiral product.[8] For N-acyl-2-imidazolidinones, several methods are available, allowing for the synthesis of a variety of functional groups.

-

Hydrolysis to Carboxylic Acids: Basic hydrolysis (e.g., LiOH/H₂O₂) or acidic hydrolysis can be used to obtain the corresponding carboxylic acid.

-

Reduction to Alcohols: Treatment with reducing agents like lithium aluminum hydride (LiAlH₄) or lithium borohydride (LiBH₄) yields the primary alcohol.[5]

-

Conversion to Esters: Transesterification with an alkoxide (e.g., NaOMe) provides the methyl ester.

-

Conversion to Aldehydes: Partial reduction followed by oxidation or direct reduction under specific conditions can yield the aldehyde.

The choice of cleavage method depends on the desired final product and the stability of the molecule. Importantly, the chiral auxiliary can often be recovered in high yield and reused, which is a significant advantage for cost-effectiveness in large-scale synthesis.[5]

Conclusion

2-Imidazolidinones represent a valuable and, in many respects, superior class of chiral auxiliaries for asymmetric synthesis.[5] Their high crystallinity, stability, and the high levels of stereocontrol they impart in a range of important carbon-carbon bond-forming reactions make them a powerful tool for the synthesis of complex, enantiomerically pure molecules.[3][5] The detailed protocols and mechanistic discussions provided in this guide are intended to facilitate their broader adoption and application by researchers in academia and industry.

References

-

Bull, S. D., et al. (1998). Chiral imidazolidin-2-ones in asymmetric synthesis. South African Journal of Chemistry, 51(1), 1-21. [Link]

- Ryu, J., et al. (2012). 2-IMIDAZOLIDINONES AND EPIMERIC PYRROLOIMIDAZOLONES IN ASYMMETRIC SYNTHESIS: FROM CLASSICAL TO NON-CLASSICAL CHIRAL AUXILIARIES. Targets in Heterocyclic Systems, 16, 122-140.

- Chen, C., et al. (2012). 2-Imidazolidinones as Chiral Auxiliaries in Asymmetric Synthesis. Chemical Reviews, 112(11), 5865-5915.

- Evans, D. A., et al. (2002). Recent advances in asymmetric synthesis with chiral imide auxiliaries. L'actualité chimique, (256-257), 5-11.

- Ahrendt, K. A., et al. (2003). Investigating Imidazolidinone Catalysts: Enantioselective Organocatalytic Diels–Alder Reactions, Conjugate Additions to Acce. Thesis, California Institute of Technology.

- Nguyen, Q. P. B., & Kim, T. H. (2009). Asymmetric Glycolate Alkylation Reactions in the Solid Phase Using 2-Imidazolidinone Chiral Auxiliary. Bulletin of the Korean Chemical Society, 30(12), 2935-2936.

- Larrow, J. F., & Schaus, S. E. (2008). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Experiment for the Undergraduate Organic Chemistry Laboratory.

- D'Accolti, L., & Curci, R. (2019). Recent Advances in the Catalytic Synthesis of Imidazolidin-2-ones and Benzimidazolidin-2-ones.

- de Souza, J. A. C., et al. (2015). Easy Access to Evans' Oxazolidinones.

- BOC Sciences. (n.d.). Advanced Chiral Auxiliary Synthesis.

- Nguyen, Q. P. B., & Kim, T. H. (2013). Non-cross-linked polystyrene-supported 2-imidazolidinone chiral auxiliary: synthesis and application in asymmetric alkylation reactions. Beilstein Journal of Organic Chemistry, 9, 2216-2221.

- de Sousa, J. A., et al. (2019). Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review. Mini-Reviews in Medicinal Chemistry, 19(17), 1396-1413.

- Ortega, G., et al. (2018). Synthetic Applications of Sulfur-based Chiral Auxiliaries in Asymmetric Syntheses. Journal of the Mexican Chemical Society, 62(4).

- Brochu, M. P., et al. (2007).

- Hong, S., & Lee, S. (2017). Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction. Molecules, 22(7), 1169.

- Trost, B. M., & Zhang, Y. (2009). Palladium-Catalyzed Asymmetric Allylic Alkylation of 2-Acylimidazoles as Ester Enolate Equivalents. Journal of the American Chemical Society, 131(49), 18052-18064.

- Organic Chemistry Explained. (2024, March 26). Evans Auxiliaries and a Friend for Aldol Reactions [Video]. YouTube.

- Porco, J. (2012). The asymmetric aldol reaction. Boston University.

- Larrow, J. F., & Schaus, S. E. (2008). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary. A Multistep Asymmetric Synthesis Experiment for Advanced Undergraduates.

- Bhatt, P. R. (n.d.). Evans aldol ppt [PowerPoint slides]. SlideShare.

- Wikipedia. (n.d.). Chiral auxiliary.

- Wikipedia. (n.d.). Aldol reaction.

- No Added Chemicals. (2016, July 21). Chiral Auxiliary Controlled Reactions.

- Tomishige, K., et al. (2012). CeO2-Catalyzed Synthesis of 2-Imidazolidinone from Ethylenediamine Carbamate.

- Sigma-Aldrich. (n.d.).

- Bull, S. D., et al. (1999). Asymmetric alkylations using SuperQuat auxiliaries—an investigation into the synthesis and stability of enolates derived from 5,5-disubstituted oxazolidin-2-ones. Journal of the Chemical Society, Perkin Transactions 1, (21), 3023-3030.

Sources

- 1. d-nb.info [d-nb.info]

- 2. Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Recent Advances in the Catalytic Synthesis of Imidazolidin-2-ones and Benzimidazolidin-2-ones [mdpi.com]

- 5. journals.co.za [journals.co.za]

- 6. youtube.com [youtube.com]

- 7. new.societechimiquedefrance.fr [new.societechimiquedefrance.fr]

- 8. chemistry.williams.edu [chemistry.williams.edu]

protocols for the deprotection of N-protected imidazolidinone esters

An Application Guide to the Strategic Deprotection of N-Protected Imidazolidinone Esters

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview and detailed protocols for the deprotection of N-protected imidazolidinone esters, critical intermediates in modern synthetic and medicinal chemistry. As core scaffolds in peptidomimetics and constrained amino acid analogues, the strategic removal of N-terminal protecting groups is paramount for subsequent synthetic manipulations, such as peptide coupling or cyclization. This document details the mechanisms, experimental procedures, and critical considerations for the cleavage of the most common amine protecting groups: tert-butyloxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and 9-fluorenylmethoxycarbonyl (Fmoc).

In multi-step synthesis, particularly in peptide chemistry, protecting groups are classified into "orthogonal sets".[1] An orthogonal set is a collection of protecting groups that can be removed in any order under specific conditions that do not affect the other groups.[1] This principle is fundamental when working with multifunctional molecules like imidazolidinone esters, allowing for selective deprotection and elaboration of the molecule. For instance, an N-Fmoc group can be removed with a base, leaving acid-labile (Boc) and hydrogenolysis-labile (Cbz) groups intact, enabling site-specific modification.[2]

Deprotection of N-Boc Imidazolidinone Esters

The tert-butyloxycarbonyl (Boc) group is a cornerstone of amine protection, valued for its stability in basic and nucleophilic conditions. Its removal is typically achieved under acidic conditions, which proceed through the formation of a stable tert-butyl cation.[3]

Mechanism: Acid-Catalyzed Boc Deprotection

The deprotection mechanism involves protonation of the carbamate carbonyl, followed by fragmentation to release the free amine, carbon dioxide, and the tert-butyl cation. The cation is typically scavenged by the conjugate base of the acid or other nucleophiles present in the reaction mixture. The reaction rate can exhibit a second-order dependence on the acid concentration.[4]

Sources

Application Note: Strategic Synthesis and Evaluation of Fatty Acid Amide Hydrolase (FAAH) Inhibitors

Executive Summary

Fatty Acid Amide Hydrolase (FAAH) is the primary catabolic enzyme for the endocannabinoid anandamide (AEA).[1] Inhibition of FAAH elevates endogenous AEA levels, producing analgesic, anxiolytic, and anti-inflammatory effects without the psychotropic side effects associated with direct cannabinoid receptor (CB1) agonists.

This guide details the synthetic protocols for two distinct classes of FAAH inhibitors: the O-aryl carbamate URB597 (a benchmark tool compound) and the biaryl ether urea PF-04457845 (a highly selective clinical candidate). Furthermore, it provides a rigorous workflow for Activity-Based Protein Profiling (ABPP) to validate target engagement and selectivity—a critical step to avoid off-target toxicity (e.g., as seen with BIA 10-2474).

Biological Context & Mechanism[2][3][4]

FAAH is a membrane-bound serine hydrolase that employs a catalytic triad (Ser241-Ser217-Lys142) to hydrolyze fatty acid amides.

The Hydrolysis Pathway

The following diagram illustrates the catabolic pathway of Anandamide and the point of therapeutic intervention.

Figure 1: Mechanism of Action.[2][3][4][5][6][7][8] FAAH degrades anandamide into arachidonic acid.[9] Inhibitors covalently bind the catalytic Ser241, preventing hydrolysis and sustaining CB1 signaling.

Synthetic Protocols

Class I: O-Aryl Carbamates (Protocol: Synthesis of URB597)

Rationale: Carbamates mimic the substrate's amide bond but form a stable carbamylated enzyme intermediate. URB597 is the "gold standard" preclinical tool.

Mechanism: The enzyme attacks the carbonyl carbon, releasing the phenolic leaving group. The resulting carbamylated enzyme hydrolyzes very slowly (irreversible on biological timescales).

Materials

-

Cyclohexylamine (1.0 eq)

-

1,1'-Carbonyldiimidazole (CDI) (1.2 eq)

-

3'-Hydroxybiphenyl-3-carboxylic acid amide (1.0 eq)

-

4-Dimethylaminopyridine (DMAP) (Catalytic)

-

Acetonitrile (ACN) and Dichloromethane (DCM)

Step-by-Step Procedure

-

Activation: In a flame-dried round-bottom flask under

, dissolve cyclohexylamine (10 mmol) in anhydrous ACN (20 mL). -

Acyl-Imidazole Formation: Add CDI (12 mmol) in one portion. Stir at room temperature for 30 minutes, then reflux for 3 hours.

-

Checkpoint: Monitor by TLC for disappearance of amine.

-

-

Coupling: Add 3'-hydroxybiphenyl-3-carboxylic acid amide (10 mmol) and DMAP (0.5 mmol).

-

Reaction: Reflux the mixture for 6–8 hours.

-

Workup: Cool to room temperature. Concentrate solvent in vacuo. Redissolve residue in DCM (50 mL) and wash with 1M HCl (2x), sat.

(2x), and brine. -

Purification: Dry organic layer over

, filter, and concentrate. Recrystallize from Ethanol/Water or purify via silica gel chromatography (Hexane/EtOAc gradient).

Yield Expectation: 75–85% white solid.

Class II: Biaryl Urea Inhibitors (Protocol: Synthesis of PF-04457845)

Rationale: Urea inhibitors offer superior selectivity over carbamates. PF-04457845 is virtually specific for FAAH, avoiding off-target lipases (e.g., ABHD6, MAGL) that plagued earlier compounds.

Synthetic Workflow Diagram:

Figure 2: Convergent synthesis of PF-04457845 via an activated carbamate intermediate.

Materials

-

3-Aminopyridazine

-

Phenyl chloroformate

-

4-(3-((5-(trifluoromethyl)pyridin-2-yl)oxy)benzylidene)piperidine (The "Biaryl Piperidine" core)

-

Pyridine, DMSO[8]

Step-by-Step Procedure

-

Carbamate Activation:

-

Dissolve 3-aminopyridazine (1.1 eq) in anhydrous THF/Pyridine (1:1) at 0°C.

-

Dropwise add phenyl chloroformate (1.1 eq).

-

Stir for 2 hours at RT. The solid precipitate (phenyl pyridazin-3-ylcarbamate) is filtered, washed with water and ether, and dried.

-

-

Urea Coupling:

-

Dissolve the Biaryl Piperidine core (1.0 eq) in DMSO (concentration ~0.2 M).

-

Add the activated phenyl pyridazin-3-ylcarbamate (1.2 eq).

-

Heat to 70°C for 4 hours.

-

Note: The phenoxide released is a weak base; usually, no additional base is required, but TEA can be added if reaction is sluggish.

-

-

Workup:

-

Dilute with water (precipitation usually occurs). Extract with EtOAc.

-

Wash organic phase with 1M NaOH (to remove generated phenol) and brine.

-

-

Purification:

-

Flash chromatography (DCM/MeOH 95:5).

-

Recrystallize from EtOAc/Heptane.

-

Validation: Activity-Based Protein Profiling (ABPP)[8][9]

Criticality: Standard substrate assays cannot easily distinguish between FAAH inhibition and off-target serine hydrolase inhibition. ABPP uses a fluorophosphonate (FP) probe to visualize all active serine hydrolases in a proteome.[5][6]

Protocol: Competitive ABPP

Objective: Determine the selectivity profile of the synthesized inhibitor.

Reagents

-

Proteome: Mouse brain membrane fraction or HEK293-hFAAH lysate (1 mg/mL).

-

Probe: FP-TAMRA (Fluorophosphonate-rhodamine) or FP-Biotin.

Workflow

-

Pre-incubation:

-

Aliquot 50 µL of proteome (1 mg/mL) into tubes.

-

Add 1 µL of Inhibitor (various concentrations: 1 nM – 10 µM) or DMSO (control).

-

Incubate for 30 minutes at 37°C . (This allows the covalent inhibitor to react with FAAH).[10]

-

-

Probe Labeling:

-

Add FP-TAMRA (final concentration 1 µM).

-

Incubate for 20 minutes at RT . (The probe reacts with any remaining active serine hydrolases).

-

-

Quenching:

-

Add 2x SDS-PAGE loading buffer (reducing) and boil for 5 minutes.

-

-

Readout:

-

Resolve proteins on 10% SDS-PAGE.

-

Scan gel on a fluorescent flatbed scanner (e.g., Typhoon).

-

-

Analysis:

-

FAAH Band (~63 kDa): Intensity should decrease as inhibitor concentration increases.

-

Off-Target Bands: Other bands (e.g., KIAA1363, MAGL) should remain constant if the inhibitor is selective.

-

Comparative Data & Troubleshooting

Inhibitor Profile Comparison

| Feature | URB597 (Carbamate) | PF-04457845 (Urea) |

| Mechanism | Covalent (Carbamylation) | Covalent (Carbamylation) |

| Reversibility | Slowly Reversible | Irreversible |

| IC50 (hFAAH) | ~3–5 nM | ~4–7 nM |

| Selectivity | Moderate (hits some carboxylesterases) | High (Exquisite selectivity) |

| BBB Penetration | High | High |

| Clinical Status | Preclinical Tool | Clinical Trials (Phase II) |

Troubleshooting Guide

-

Problem: Low yield in Urea Coupling (Protocol 3.2).

-

Cause: Poor solubility of the aminopyridazine carbamate.

-

Solution: Switch solvent from THF to DMSO or DMF and increase temperature to 80°C.

-

-

Problem: ABPP shows no inhibition despite synthesis success.

-

Cause: Inhibitor may be reversible and displacing the probe during the run? Unlikely for ureas.

-

Likely Cause: The pre-incubation time was too short. Covalent inhibitors are time-dependent. Increase pre-incubation to 1 hour.

-

-

Problem: High background in ABPP.

-

Solution: Reduce FP-TAMRA concentration to 0.5 µM or reduce labeling time.

-

References

-

Johnson, D. S., et al. (2011). "Discovery of PF-04457845: A Highly Potent, Orally Bioavailable, and Selective Urea FAAH Inhibitor." ACS Medicinal Chemistry Letters.

-

Piomelli, D., et al. (2004). "Pharmacological profile of the selective FAAH inhibitor KDS-4103 (URB597)." British Journal of Pharmacology.

-

Ahn, K., et al. (2009). "Mechanistic and Pharmacological Characterization of PF-04457845." Journal of Pharmacology and Experimental Therapeutics.

-

Nomura, D. K., et al. (2010).[10] "Activity-based protein profiling for biochemical pathway discovery in cancer." Nature Reviews Cancer.

-

Cravatt, B. F., et al. (2001). "Activity-based protein profiling: chemical probes for global profiling of serine hydrolases." Chemistry & Biology.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Synthesis and preclinical evaluation of [11C-carbonyl]PF-04457845 for neuroimaging of fatty acid amide hydrolase - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and preclinical evaluation of [11C-carbonyl]PF-04457845 for neuroimaging of fatty acid amide hydrolase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Activity-based protein profiling reveals off-target proteins of the FAAH inhibitor BIA 10-2474 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. escholarship.org [escholarship.org]

- 8. apexbt.com [apexbt.com]

- 9. Further Exploration of the Structure-Activity Relationship of Dual Soluble Epoxide Hydrolase/Fatty Acid Amide Hydrolase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Discovery of PF-04457845: A Highly Potent, Orally Bioavailable, and Selective Urea FAAH Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

purification challenges of water-soluble Methyl 2-oxoimidazolidine-4-carboxylic acid

User Guide Overview

Welcome to the Technical Support Center. You are likely accessing this guide because you are facing a common bottleneck in the synthesis of imidazolidinone derivatives: the product loves water more than your organic solvent.

Whether you are working with Methyl 2-oxoimidazolidine-4-carboxylate (the ester) or 1-Methyl-2-oxoimidazolidine-4-carboxylic acid (the N-methyl acid), the core challenge is identical: the high polarity of the urea moiety and the carboxylic functionality creates a "solubility trap" in aqueous media.

This guide moves beyond standard textbook advice, offering field-tested protocols for extracting, desalting, and crystallizing these stubborn molecules.

Module 1: Diagnostic & Initial Triage

Before proceeding, we must distinguish your exact species, as the purification logic diverges based on pH sensitivity.

| Feature | Scenario A: The Ester (Methyl ... carboxylate) | Scenario B: The Acid (1-Methyl ...[1][2][3] carboxylic acid) |

| Structure | Hydrophobic cap (Methyl) on the acid.[4] | Free carboxylic acid (zwitterionic potential). |

| Major Risk | Hydrolysis: High pH or heat converts it back to the acid. | Salt Formation: Traps inorganic salts (NaCl, KCl) in the lattice. |

| pH Strategy | Maintain pH 6.0–7.5. Avoid strong bases. | Acidify to pH < 2.0 to protonate carboxylic acid for extraction. |

| TLC Behavior | Moves in 100% EtOAc or 9:1 DCM:MeOH. | Stays at baseline in EtOAc; requires AcOH to move. |

Module 2: The "Aqueous Trap" (Extraction Protocols)

Issue: "I neutralized my reaction, but my product is not migrating into the Dichloromethane (DCM) or Ethyl Acetate layer."

Root Cause: The imidazolidinone ring acts as a hydrogen-bond donor/acceptor network, making the molecule highly hydrophilic. Standard non-polar solvents cannot break the water solvation shell.

Protocol 1: The "Salting Out" & Alcohol Modification

Best for: Both Esters and Acids.

-

Saturate the Aqueous Phase: Add solid NaCl to your aqueous reaction mixture until no more salt dissolves. This exploits the Hofmeister effect, increasing the ionic strength of the water and forcing the organic molecule out ("Salting Out").

-

Prepare the Solvent Cocktail: Do not use pure DCM. Prepare a mixture of DCM : Isopropanol (3:1) or Chloroform : Isopropanol (3:1) .

-

Why: Isopropanol acts as a phase transfer bridge, reaching into the water layer to solvate the polar imidazolidinone.

-

-

Execute Extraction: Perform 4–5 extractions.

-

Note: The organic layer will be on the bottom (if using DCM/CHCl3).

-

-

Validation: Spot the aqueous layer on TLC after the 3rd extraction. If the spot persists, switch to Protocol 2 .

Protocol 2: Continuous Extraction (n-Butanol)

Best for: Highly stubborn Acids.

-

Adjust pH: Acidify aqueous layer to pH 2.0 (using 2M HCl).

-

Solvent: Use n-Butanol .

-

Process: n-Butanol is partially miscible with water but forms a distinct layer. Extract 3x.

-

Evaporation Warning: n-Butanol has a high boiling point (117°C). You must use a high-vacuum rotary evaporator or form an azeotrope with water/heptane to remove it gently without thermally decomposing the urea ring.

Module 3: Chromatography Troubleshooting

Issue: "The compound streaks on silica gel or co-elutes with impurities."

Root Cause: The urea protons (N-H) interact strongly with the silanols (Si-OH) on the silica surface, causing peak tailing.

Workflow Visualization: Choosing the Right Column

Caption: Decision tree for selecting chromatographic methods based on crude solubility.

Recommended Stationary Phases

-

Reverse Phase (C18): Highly Recommended.

-

These compounds often elute near the "void volume" (very early) on C18.

-

Fix: Use 100% Aqueous (with 0.1% Formic Acid) for 5 minutes, then very slowly ramp to 10% ACN. The compound usually elutes between 2–8% ACN.

-

-

Normal Phase (Silica):

-

Solvent System: DCM : MeOH (90:10).

-

Additive: If purifying the Ester , add 0.5% Triethylamine (TEA) to neutralize silica acidity. If purifying the Acid , add 1% Acetic Acid to prevent ionization.

-

Module 4: Desalting & Crystallization

Issue: "I have a white solid, but NMR shows it contains 50% NaCl/KCl."

This is the most common issue when neutralizing the acid form.

The "Solvent Trituration" Trick (For Esters)

Inorganic salts are insoluble in dry organic solvents, while your organic ester is soluble.

-

Dry the crude solid completely (high vacuum) to remove all water. Crucial: Any residual water will dissolve salt into your organic solvent.

-

Add hot Acetone or hot Acetonitrile to the crude solid.

-

Sonicate for 10 minutes.

-

Filter the suspension while hot. The salt stays on the filter paper; your product is in the filtrate.

-

Evaporate the filtrate to obtain the desalted ester.

Ion Exchange Chromatography (For Acids)

If you have the free acid (1-Methyl-2-oxoimidazolidine-4-carboxylic acid), trituration often fails because the acid itself is not very soluble in acetone.

-

Resin: Use Dowex 50WX2-100 (H+ form).[3]

-

Loading: Dissolve crude (with salt) in minimal water and load onto the column.

-

Elution: Elute with water. The non-ionic impurities wash through. The amino-acid-like structure may interact; however, for this specific acidic species, it often elutes with water while cations (Na+) are trapped by the resin.

-

Alternative: If the molecule is amphoteric, bind it to the resin, wash salts away with water, and elute the product with 1M Aqueous Ammonia (then lyophilize to remove ammonia).

Frequently Asked Questions (FAQs)

Q1: My ester is hydrolyzing back to the acid during workup. Why? A: The imidazolidinone ring is electron-withdrawing, making the ester carbonyl more electrophilic and susceptible to attack by water (hydrolysis).

-

Fix: Avoid basic aqueous washes (like NaHCO3) if possible. If you must neutralize, do it cold (0°C) and extract immediately. Store the ester in a freezer under argon.

Q2: Can I crystallize the methyl ester? A: Yes. Literature suggests Acetonitrile (ACN) is the solvent of choice.

-

Protocol: Dissolve in minimal hot ACN. Allow to cool slowly to room temperature, then place in a -20°C freezer. If it doesn't precipitate, try vapor diffusion: place the open vial of ACN solution inside a larger jar containing Diethyl Ether.

Q3: The NMR shows broad peaks for the N-H protons. A: This is normal. The amide/urea protons exchange with trace water in the deuterated solvent (DMSO-d6 or D2O). It is not an impurity. To confirm, add a drop of D2O to the DMSO sample; the N-H peak should disappear (D-exchange).

References

-

Crystal Structure & Synthesis: Dey, A. L., Motevalli, M., & Wyatt, P. B. (2024). (S)-1-Methyl-2-oxoimidazolidine-4-carboxylic Acid.[1][2][3] Molbank, 2024(2), M1835.[1]

-

Purification of Polar Intermediates: Hayashi, K., et al. (2006). Synthesis of Stable Imidapril Hydrochloride. Prime Scholars.

-

General Extraction Strategies: BenchChem Technical Support. (2025).[4][5][6][7] Strategies for Purifying Highly Polar Organic Compounds.

-

Properties of Imidazolidinones: Sigma-Aldrich Product Specification: 2-Imidazolidone-4-carboxylic acid.

Sources

- 1. researchgate.net [researchgate.net]

- 2. JP2016108315A - IMPROVED METHOD FOR PRODUCING (4S)-1-METHYL-2-OXOIMIDAZOLIDINE-4-CARBOXYLIC ACID t-BUTYL ESTER AS INTERMEDIATE BODY IMPORTANT FOR IMIDAPRIL - Google Patents [patents.google.com]

- 3. (S)-1-Methyl-2-oxoimidazolidine-4-carboxylic Acid | MDPI [mdpi.com]

- 4. CompTox Chemicals Dashboard [comptox.epa.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. reddit.com [reddit.com]

- 7. mdpi.com [mdpi.com]

improving the diastereoselectivity of reactions using imidazolidinone auxiliaries

Technical Support Center: Imidazolidinone-Mediated Stereoselective Synthesis

Subject: Troubleshooting & Optimizing Diastereoselectivity (